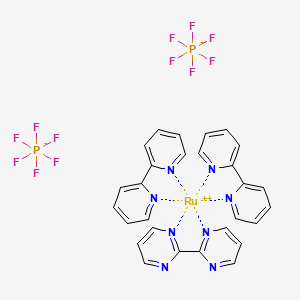
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate is a coordination compound that features a ruthenium(2+) ion complexed with two different heterocyclic ligands: 2-pyridin-2-ylpyridine and 2-pyrimidin-2-ylpyrimidine. The compound is further stabilized by two dihexafluorophosphate anions.
Preparation Methods
The synthesis of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-pyridin-2-ylpyridine and 2-pyrimidin-2-ylpyrimidine are synthesized separately through established organic synthesis routes.
Complex Formation: The ruthenium(2+) ion is introduced to the ligands in a suitable solvent, such as ethanol or acetonitrile, under inert atmosphere conditions.
Chemical Reactions Analysis
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The ruthenium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Substitution Reactions: The ligands in the coordination complex can be substituted with other ligands under appropriate conditions.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, such as hydrogenation, oxidation, and C-H activation reactions.
Scientific Research Applications
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate has several scientific research applications:
Medicinal Chemistry:
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and coordination polymers.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate involves the interaction of the ruthenium center with various molecular targets. The ruthenium ion can coordinate with different substrates, facilitating their transformation through redox or substitution reactions. The ligands play a crucial role in stabilizing the complex and modulating its reactivity .
Comparison with Similar Compounds
Similar compounds to 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate include other ruthenium-based coordination complexes with different ligands. Some examples are:
Ruthenium(2+) complexes with bipyridine ligands: These complexes are widely studied for their catalytic and photophysical properties.
Ruthenium(2+) complexes with terpyridine ligands: These complexes are known for their stability and versatility in various applications.
Ruthenium(2+) complexes with phenanthroline ligands: These complexes are used in catalysis and as building blocks for supramolecular assemblies.
The uniqueness of this compound lies in the combination of its ligands, which provide distinct electronic and steric properties, enhancing its reactivity and stability in various applications .
Properties
Molecular Formula |
C28H22F12N8P2Ru |
|---|---|
Molecular Weight |
861.5 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q;;;2*-1;+2 |
InChI Key |
NBFSGOUVQCQNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)
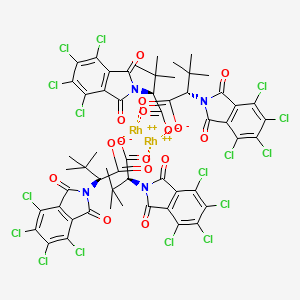
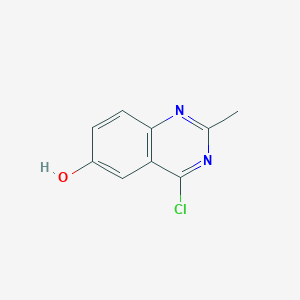

![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)
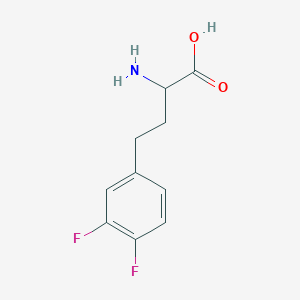
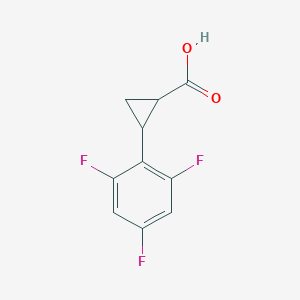

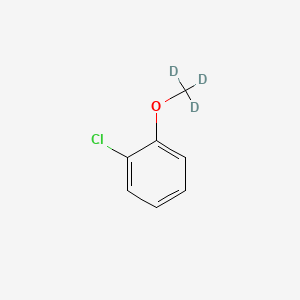
![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)
